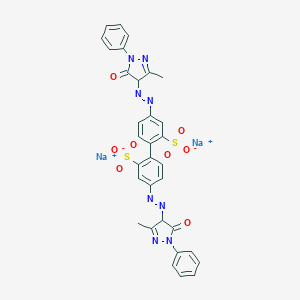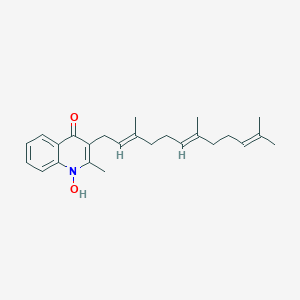
4-甲基哌啶-4-羧酸乙酯
概述
描述
Ethyl 4-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .
科学研究应用
Ethyl 4-methylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
Ethyl 4-methylpiperidine-4-carboxylate primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known that the compound interacts with its targets, potentially influencing the production of nitric oxide
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-methylpiperidine-4-carboxylate are currently unknown. Given its targets, it is likely that the compound influences pathways involving nitric oxide signaling
Result of Action
Given its targets, it is plausible that the compound influences cellular processes involving nitric oxide signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of ethyl 4-methylpiperidine-4-carboxylate is currently unavailable .
生化分析
Biochemical Properties
It is known to be a key building block for piperazine-based CCR5 antagonists .
Cellular Effects
As a building block for CCR5 antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the replacement of the ester function with an amino group provides a key building block for piperazine-based CCR5 antagonists .
Metabolic Pathways
As a building block for CCR5 antagonists, it may indirectly influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of ethyl 4-methylpiperidine-4-carboxylate often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and suitable for large-scale production .
化学反应分析
Types of Reactions
Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
相似化合物的比较
Ethyl 4-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl N-Boc-4-methylpiperidine-4-carboxylate
- Ethyl 4-methylpiperidine-2-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. Ethyl 4-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSWDQLJWHKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598365 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-88-9 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


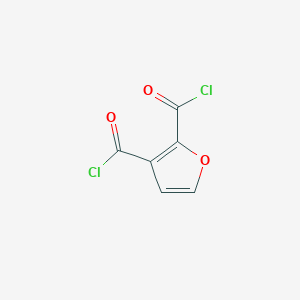
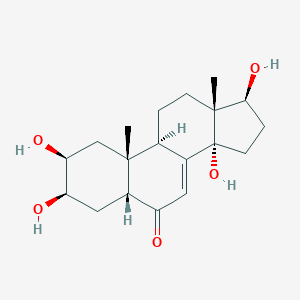
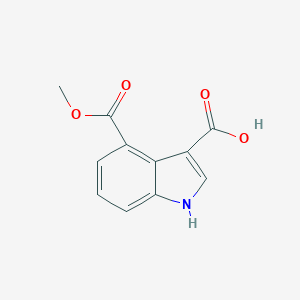
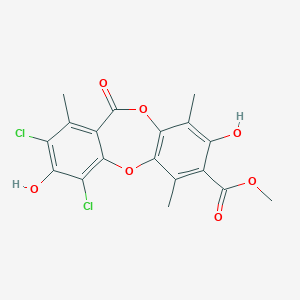
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

![[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate](/img/structure/B33765.png)

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

